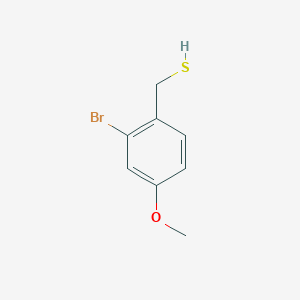
(2-Bromo-4-methoxyphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-methoxyphenyl)methanethiol: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a thiol group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-methoxyphenyl)methanethiol typically involves the bromination of 4-methoxybenzyl alcohol followed by thiolation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent like dichloromethane. The thiolation step can be achieved using thiourea or other sulfur-containing reagents under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-methoxyphenyl)methanethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, sodium hypochlorite, or other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenylmethanethiols.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include reduced brominated compounds.
Scientific Research Applications
Chemistry: (2-Bromo-4-methoxyphenyl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical applications .
Biology and Medicine: In biological research, this compound can be used to study the effects of thiol-containing compounds on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine atom can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- (2-Bromo-4-methoxyphenyl)acetic acid
- (2-Bromo-4-methylphenyl)methanethiol
- (2-Bromo-4-ethoxyphenyl)methanethiol
Comparison: (2-Bromo-4-methoxyphenyl)methanethiol is unique due to the presence of both a methoxy group and a thiol group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, (2-Bromo-4-methoxyphenyl)acetic acid lacks the thiol group, which significantly alters its chemical behavior and applications .
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(2-bromo-4-methoxyphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrOS/c1-10-7-3-2-6(5-11)8(9)4-7/h2-4,11H,5H2,1H3 |
InChI Key |
IAEDTSXWNQSOTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CS)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















